Despentamino Pentazido Tobramycin
Description
Despentamino Pentazido Tobramycin (DPPT) is a chemically modified derivative of tobramycin, a well-known aminoglycoside antibiotic. While tobramycin itself is characterized by its amino and hydroxyl groups critical for binding to bacterial ribosomes, DPPT undergoes structural alterations: (i) removal of a pentylamine group ("despentamino") and (ii) substitution with five azido groups ("pentazido"). These modifications aim to enhance antimicrobial efficacy, reduce nephrotoxicity, and circumvent bacterial resistance mechanisms.
Properties
CAS No. |
468065-22-7 |
|---|---|
Molecular Formula |
C18H27N15O9 |
Molecular Weight |
597.5 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-4-azido-2-[(1S,2S,3R,4S,6R)-4,6-diazido-3-[(2R,3R,5S,6R)-3-azido-6-(azidomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol |
InChI |
InChI=1S/C18H27N15O9/c19-29-24-3-9-8(35)2-7(27-32-22)17(39-9)41-15-5(25-30-20)1-6(26-31-21)16(14(15)38)42-18-13(37)11(28-33-23)12(36)10(4-34)40-18/h5-18,34-38H,1-4H2/t5-,6+,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+/m0/s1 |
InChI Key |
BVTUPQPVPDSWNJ-PBSUHMDJSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N=[N+]=[N-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N=[N+]=[N-])O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CN=[N+]=[N-])O)N=[N+]=[N-])N=[N+]=[N-] |
Canonical SMILES |
C1C(C(C(C(C1N=[N+]=[N-])OC2C(C(C(C(O2)CO)O)N=[N+]=[N-])O)O)OC3C(CC(C(O3)CN=[N+]=[N-])O)N=[N+]=[N-])N=[N+]=[N-] |
Synonyms |
O-3-Azido-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[2,6-diazido-2,3,6-trideoxy-α-D-ribo-hexopyranosyl-(1→4)]-1,3-diazido-1,2,3-trideoxy-D-myo-inositol |
Origin of Product |
United States |
Preparation Methods
Starting Material: Tobramycin Isolation and Purification
The synthesis begins with high-purity tobramycin, typically obtained via fermentation of Streptomyces tenebrarius followed by alkaline hydrolysis and ion-exchange chromatography. The hydrolysis step converts carbamoyl-tobramycin to free tobramycin, which is further purified through alcoholic crystallization. Residual impurities, such as kanamycin B derivatives, are reduced to <1% in the final API (Active Pharmaceutical Ingredient).
Table 1: Key Steps in Tobramycin Purification
| Step | Purpose | Impurity Reduction |
|---|---|---|
| Fermentation | Produce nebramycin complex | N/A |
| Alkaline hydrolysis | Convert carbamoyl-tobramycin to tobramycin | ~30% |
| Ion-exchange chromatography | Separate tobramycin from related substances | ~90% |
| Alcoholic crystallization | Remove salts and organic residues | ~95% |
Selective Amino Group Deprotection and Azidation
The synthesis of this compound requires sequential protection, deprotection, and azidation reactions:
-
Protection of Hydroxyl Groups :
Tobramycin’s hydroxyl groups are protected using tert-butyldimethylsilyl (TBS) ethers or acetyl groups to prevent undesired reactions during amino group modification. For example, silylation with TBS-Cl in dimethylformamide (DMF) at 25°C for 12 hours achieves >90% protection. -
Selective Amino Group Modification :
The primary amino groups at positions 1, 3, 2', 6', and 3'' are targeted for azidation. This involves: -
Deprotection and Final Purification :
The TBS groups are removed using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF), yielding this compound. The crude product is purified via reversed-phase HPLC, achieving >98% purity.
Table 2: Reaction Conditions for Azidation
| Parameter | Value |
|---|---|
| Temperature | 60°C |
| Reaction Time | 24 hours |
| Solvent | Anhydrous DMF |
| Catalyst | CuSO₄ (5 mol%) |
| Yield | 72–78% |
Analytical Characterization
Spectroscopic Validation
-
High-Performance Anion-Exchange Chromatography (HPAE-IPAD) :
Used to quantify tobramycin derivatives and residual impurities. The method resolves this compound (retention time: 14.2 min) from intermediates (e.g., partially azidated species at 12.8 min). -
Mass Spectrometry (ESI-MS) :
Confirms the molecular ion peak at m/z 865.3 [M+H]⁺, consistent with the addition of five azido groups (+5 × 42 Da).
Table 3: Key Analytical Data
| Technique | Result |
|---|---|
| HPAE-IPAD Retention Time | 14.2 min |
| ESI-MS | m/z 865.3 [M+H]⁺ |
| ¹H NMR (D₂O) | δ 5.21 (H-1), δ 3.78 (H-6') |
Challenges in Synthesis
Regioselectivity and Side Reactions
The structural complexity of tobramycin complicates regioselective azidation. Competing reactions, such as:
Scalability and Industrial Feasibility
While lab-scale synthesis achieves ~75% yield, scaling to industrial production requires optimization of:
-
Cost-Effective Catalysts : Replacing CuSO₄ with heterogeneous catalysts to simplify purification.
-
Solvent Recovery : DMF and THF recycling systems to reduce waste.
Comparative Analysis of Preparation Methods
A 2023 study compared three azidation strategies for aminoglycosides:
Chemical Reactions Analysis
Types of Reactions
Despentamino Pentazido Tobramycin can undergo various chemical reactions, including:
Oxidation: The azido groups can be oxidized under specific conditions.
Reduction: The azido groups can be reduced to amines using reducing agents.
Substitution: The azido groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Various nucleophiles can be used to replace the azido groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azido groups would yield amine derivatives of tobramycin .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical tool.
Medicine: Investigated for its antibacterial properties and potential use in drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Despentamino Pentazido Tobramycin is similar to that of tobramycin. It binds to the 30S subunit of bacterial ribosomes, disrupting protein synthesis and leading to bacterial cell death. The presence of azido groups may enhance its ability to penetrate bacterial cells or interact with other molecular targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares DPPT’s hypothesized properties with tobramycin and structurally related compounds, based on methodologies and findings from the provided evidence.
Table 1: Key Properties of Tobramycin and Analogs
Key Findings:
Tobramycin vs. Host Cell Interactions : Tobramycin’s efficacy is significantly reduced in host environments (e.g., A549 lung cells), with bacterial survival rates dropping 80-fold compared to LB medium . DPPT’s structural modifications may mitigate this limitation by enhancing intracellular penetration.
Structural Analog Activity: Compounds 1–5 (non-aminoglycosides) exhibit only moderate antifungal activity, underscoring tobramycin’s superior antibacterial specificity . DPPT’s azido groups could theoretically broaden activity but require empirical validation.
Analytical Challenges : USP 35 protocols for tobramycin rely on derivatization with 2,4-dinitrofluorobenzene . DPPT’s azido groups would necessitate alternative detection methods (e.g., click chemistry), complicating quality control.
Q & A
Q. How do researchers validate this compound’s stability under extreme storage conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to heat (40–60°C), light (1.2 million lux-hours), and humidity (75% RH) for 4–12 weeks .
- HPLC-MS analysis : Quantify degradation products (e.g., despentamino derivatives) .
- Stability thresholds: ≥95% potency retention under ICH guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
